1,1,1,3-Tetrachlorooctane

説明

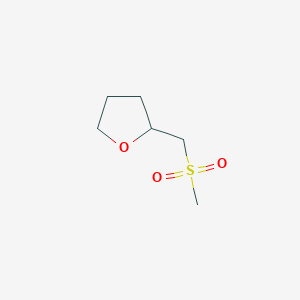

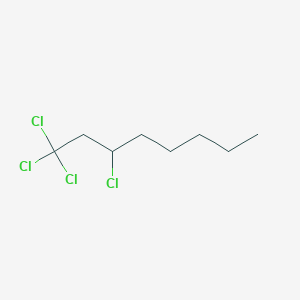

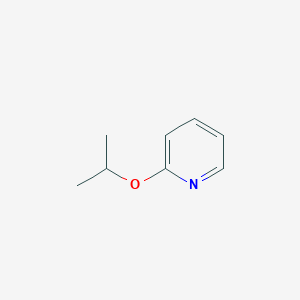

1,1,1,3-Tetrachlorooctane is a chemical compound with the molecular formula C8H14Cl4 . It has an average mass of 252.009 Da and a mono-isotopic mass of 249.984955 Da .

Molecular Structure Analysis

The molecular structure of 1,1,1,3-Tetrachlorooctane consists of 8 carbon atoms, 14 hydrogen atoms, and 4 chlorine atoms . The IUPAC Standard InChI for this compound is InChI=1S/C8H14Cl4/c1-2-3-4-5-7(9)6-8(10,11)12/h7H,2-6H2,1H3 .Chemical Reactions Analysis

There is a study that discusses the reactions of radicals generated from 1,1,1,3-tetrachloroalkanes . The reduction of 1,1,1,3-tetrachloroheptane and 1,1,1,3-tetrachlorooctane to the corresponding 1,1,3-trichloroalkanes and the rearrangement of 1,1,1,3-tetrachloroheptane to 1,1,3,5- and 1,1,3,6-tetrachloroheptanes and of 1,1,1,3-tetrachlorooctane to 1,1,3,5-, 1,1,3,6-, and 1,1,3,7-tetrachlorooctanes initiated by the Fe (CO) 5 +HMPTA system proceed at 140°C with comparable rates .科学的研究の応用

Synthesis and Chemical Reactions

Synthesis from Ethylene and Carbon Tetrachloride : 1,1,1,3-Tetrachlorooctane was effectively synthesized from ethylene and carbon tetrachloride using an iron chloride catalyst. This process achieved a high conversion ratio for carbon tetrachloride and a significant selectivity for 1,1,1,3-tetrachlorooctane (Yang Hui-e, 2010).

Reactivity with Nucleophilic Reagents : Research on 1,1,1,3-tetrachlorobutane (a similar compound) shows its reaction with various nucleophilic reagents, leading to products with diverse functional groups. This indicates potential reactivity patterns that might be relevant for 1,1,1,3-Tetrachlorooctane as well (E. Kooyman & W. M. Wagner, 2010).

Material Science and Electronics

Ambipolar Semiconductors in Field-Effect Transistors : A study involving Tetra[2,3-thienylene] with an antiaromatic cyclooctatetraene core, exhibiting ambipolar characteristics, suggests potential application areas in electronics for similarly structured compounds (T. Nishinaga et al., 2013).

Blue Emitters in OLEDs : Research on sterically congested tetraarylpyrenes, which prevent aggregation, has implications for compounds like 1,1,1,3-Tetrachlorooctane in OLED applications due to their potential use as blue light-emitting materials (J. N. Moorthy et al., 2007).

Chemical Structure and Stability

- Structural Characterization : The structural characterization and thermal stability of brominated compounds like 1,2,5,6-tetrabromocyclooctane provide insights into the behavior of similar halogenated compounds, including 1,1,1,3-Tetrachlorooctane (N. Riddell et al., 2009).

DNA Interaction and Biological Evaluation

DNA Interaction Studies : Dinuclear complexes, including copper (II) complex interactions with calf thymus DNA, highlight the potential for 1,1,1,3-Tetrachlorooctane derivatives in biochemical applications, particularly in DNA binding and manipulation (Suvigya Mathur & S. Tabassum, 2008).

Biological Evaluation of Carboranylthymidine Analogues : The study on carboranylthymidine analogues, which are halogenated, suggests potential research avenues for halogenated compounds like 1,1,1,3-Tetrachlorooctane in cancer therapy and imaging (R. Tiwari et al., 2012).

Safety And Hazards

The safety data sheet for a similar compound, 1,1,2,2-Tetrachloroethane-d2, suggests that it is fatal in contact with skin or if inhaled . It is recommended to use only outdoors or in a well-ventilated area, wear respiratory protection, avoid getting it in eyes, on skin, or on clothing, and wash face, hands, and any exposed skin thoroughly after handling .

特性

IUPAC Name |

1,1,1,3-tetrachlorooctane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14Cl4/c1-2-3-4-5-7(9)6-8(10,11)12/h7H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQGHONGVQHTQDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(CC(Cl)(Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14Cl4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60505061 | |

| Record name | 1,1,1,3-Tetrachlorooctane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60505061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1,1,3-Tetrachlorooctane | |

CAS RN |

18088-13-6 | |

| Record name | 1,1,1,3-Tetrachlorooctane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60505061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(Isopropylamino)-3-[(4-methoxy-2-methyl-1-naphthyl)oxy]-2-propanol](/img/structure/B97977.png)

![(6Z,10E)-9-hydroxy-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one](/img/structure/B97996.png)